molecular formula C8H15Cl2N3 B2519136 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2229193-55-7

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No. B2519136
CAS RN: 2229193-55-7
M. Wt: 224.13
InChI Key: DBHKTGLKPSEHSE-UHFFFAOYSA-N
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Description

The compound "3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can involve various strategies, including the reaction of imidazole oxides with sulfur-transfer reagents, as seen in the synthesis of imidazole-2-thiones . Another approach includes the preparation of protected derivatives of cyclobutylamine, which can be further reacted to produce imidazole amines that are precursors to cyclobutane-based carbocyclic nucleosides . Additionally, the formation of novel cycloimidazole nucleosides has been achieved by reacting imidazole carboxamide derivatives with isothiocyanates and subsequent methylation .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often elucidated using spectroscopic methods such as NMR. For instance, the structure of a novel cycloimidazole nucleoside was determined based on its NMR spectra . The molecular structure can also be influenced by substituents on the imidazole ring, which can affect the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, the reaction of imidazole 3-oxides with tetramethylcyclobutane-1,3-dithione can lead to sulfur-transfer and the formation of imidazole-2-thiones . Cycloimidazole nucleosides can react with nucleophiles to produce guanosine and its derivatives . Furthermore, the reaction of cyclobutanedione with amines can result in the formation of N-substituted imines and amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be studied using various experimental and theoretical techniques. For instance, FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations, have been used to investigate the molecular structure and vibrational modes of a specific imidazole derivative . These studies can provide insights into the compound's stability, charge distribution, and potential biological activity, such as antihypertensive effects .

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been extensively reviewed for their antitumor activity. Some of these compounds have advanced past preclinical testing stages, showcasing their potential as new antitumor drugs. The structural diversity of imidazole derivatives underlines their significance not only in the development of antitumor agents but also in synthesizing compounds with a variety of biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Imidazole Derivatives in Corrosion Inhibition

Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, facilitates adsorption onto metal surfaces. This property, combined with low toxicity, cost, and environmental friendliness, underscores the significance of imidazole derivatives in corrosion inhibition research (Sriplai & Sombatmankhong, 2023).

Heterocyclic Compounds in Drug Synthesis

Heterocyclic compounds like pyrazolo-imidazoles and other derivatives serve as building blocks for synthesizing a wide array of heterocyclic compounds. These compounds are valuable in the synthesis of heterocyclic and dyes, highlighting the versatile applications of imidazole derivatives in medicinal chemistry and beyond (Gomaa & Ali, 2020).

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .

properties

IUPAC Name

3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKTGLKPSEHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

CAS RN

2230789-98-5
Record name rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride
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